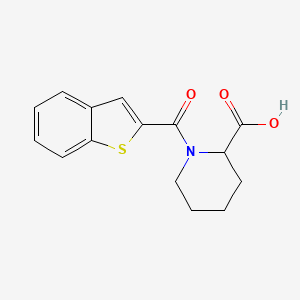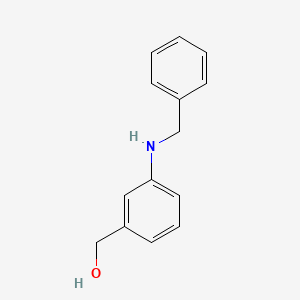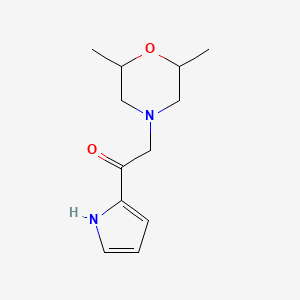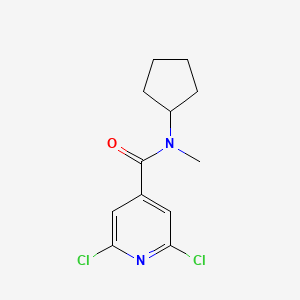![molecular formula C10H12N4 B7525294 N-cyclopropyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine](/img/structure/B7525294.png)
N-cyclopropyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing N-cyclopropyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopropyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-cyclopropyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . It binds to the active sites of these enzymes, thereby inhibiting their activity and modulating various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial effects.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Exhibits significant enzyme inhibitory activities.
Uniqueness
N-cyclopropyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to inhibit multiple enzymes makes it a versatile compound for various therapeutic applications.
Propiedades
IUPAC Name |
N-cyclopropyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-4-9-11-6-12-14(9)10(5-7)13-8-2-3-8/h4-6,8,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZVPPDNFSEZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=NN2C(=C1)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7525221.png)


![[3-[(4-Tert-butylphenyl)methylamino]phenyl]methanol](/img/structure/B7525238.png)
![3-[(6-chloro-2H-chromene-3-carbonyl)amino]butanoic acid](/img/structure/B7525239.png)
![[3-[(1-Methylpyrazol-4-yl)methylamino]phenyl]methanol](/img/structure/B7525247.png)
![3-[(3-Methoxyphenyl)methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7525254.png)
![[3-(Pyridin-4-ylmethylamino)phenyl]methanol](/img/structure/B7525265.png)
![N-[(3-chlorophenyl)methyl]-2-methylsulfonylaniline](/img/structure/B7525272.png)
![3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]azepan-2-one](/img/structure/B7525279.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-methylpiperidin-4-amine](/img/structure/B7525300.png)

![N-[1-(4-methoxyphenyl)propyl]-1-methylpiperidin-4-amine](/img/structure/B7525313.png)

